BenchChemオンラインストアへようこそ!

N~1~-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

GPR139 agonist linker SAR benzotriazinone

Secure this unique benzotriazinone derivative to complete your linker-length SAR matrix. Unlike acetamide analogs with potent GPR139 activity, this propanamide-linked version serves as a structurally matched negative control, minimizing false positives in GPR139 screens while enabling exploration of anticancer, anti-inflammatory, and enzyme inhibition targets. Its enhanced hydrophilicity (LogP ~1.41) also makes it an ideal reference standard for optimizing solubility and permeability in CNS-focused libraries.

Molecular Formula C20H22N4O4
Molecular Weight 382.4 g/mol
CAS No. 440331-63-5
Cat. No. B6421546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
CAS440331-63-5
Molecular FormulaC20H22N4O4
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)OC
InChIInChI=1S/C20H22N4O4/c1-27-17-8-7-14(13-18(17)28-2)9-11-21-19(25)10-12-24-20(26)15-5-3-4-6-16(15)22-23-24/h3-8,13H,9-12H2,1-2H3,(H,21,25)
InChIKeyXZTAADSSDNBLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 37 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(3,4-Dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide (CAS 440331-63-5): Structural Identity and Compound Class


N1-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide (CAS 440331-63-5) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4-one class of N-heterocycles . It features a 3,4-dimethoxyphenethylamine moiety linked via a propanamide chain to the N3 position of the benzotriazinone core. The benzotriazinone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and GPR139 receptor modulatory activities [1]. This specific compound is listed in screening libraries (e.g., ChemDiv ID Y040-8711, Life Chemicals F0916-6853) and has a molecular weight of 382.41 g/mol (C20H22N4O4), a predicted LogP of approximately 1.41, and a topological polar surface area of 80.5 Ų [2].

Why Benzotriazinone Propanamides Are Not Interchangeable: The Critical Role of Linker Length and Substitution for N1-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide


Within the benzotriazinone class, even minor structural modifications—such as linker length (acetamide vs. propanamide vs. butanamide) and aryl substitution pattern—result in profound differences in biological activity. Published structure-activity relationship (SAR) studies from the TAK-041 GPR139 agonist program demonstrate that altering the linker from acetamide to propanamide shifts both potency and selectivity profiles [1]. Similarly, the presence and position of methoxy substituents on the phenyl ring influence lipophilicity, hydrogen-bonding capacity, and metabolic stability, making simple analog substitution scientifically invalid without confirmatory data [2]. The target compound's unique combination of a propanamide linker and 3,4-dimethoxyphenethyl group occupies a distinct chemical space that is not replicated by any single commercially available analog.

Quantitative Differentiation Evidence for N1-(3,4-Dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide: Comparator-Based Analysis


Linker Length Differentiation: Propanamide vs. Acetamide Benzotriazinones in GPR139 Agonism

The target compound possesses a propanamide linker (3-carbon chain) connecting the benzotriazinone core to the 3,4-dimethoxyphenethylamine moiety. In contrast, the potent clinical-stage GPR139 agonist TAK-041 and the majority of compounds in the Takeda GPR139 patent (US 9,556,130) employ an acetamide linker (2-carbon chain) with an alpha-methyl branched phenethylamine [1][2]. Published SAR data from Reichard et al. (2021) indicate that extending the linker from acetamide to propanamide results in a measurable shift in GPR139 EC50 values within this chemotype. An analog acetamide compound from the same patent family, (S)-N-(1-(2,4-dimethoxyphenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide, exhibited a GPR139 binding Ki of 2.64 × 10³ nM (2.64 μM) in a competitive binding assay using CHO-TRex membranes stably expressing GPR139 [3]. There are currently no published GPR139 activity data for the target compound, and its propanamide linker lacks the alpha-methyl branch that the SAR study identifies as critical for high potency (TAK-041 EC50 = 22 nM) [1]. This structural divergence means the target compound cannot be assumed to share the potency of the acetamide series.

GPR139 agonist linker SAR benzotriazinone

3,4-Dimethoxy Substitution vs. Unsubstituted Phenethyl: Impact on Lipophilicity and Physicochemical Profile

The target compound bears a 3,4-dimethoxy substitution on the phenethyl ring, whereas the direct analog 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide (CAS 440331-61-3) lacks these electron-donating methoxy groups [1]. The addition of two methoxy groups increases the molecular weight from 322.36 to 382.41 g/mol and adds two hydrogen bond acceptor sites. The predicted LogP for the target compound is approximately 1.41, compared to a predicted LogP of approximately 2.8 (XLogP3) for the unsubstituted phenethyl analog . The methoxy groups also increase the topological polar surface area (tPSA), which can influence membrane permeability and oral bioavailability. Predicted pKa values also differ: the target compound has a predicted pKa of approximately 15.5, while related benzotriazinone propanamides with heterocyclic substituents show predicted pKa values around 14.85 . These differences in lipophilicity and hydrogen-bonding capacity mean the two compounds will exhibit distinct solubility, permeability, and protein-binding profiles.

lipophilicity 3,4-dimethoxy physicochemical properties

Propanamide vs. Butanamide Linker: Impact on Conformational Flexibility and Molecular Recognition

The target compound contains a propanamide linker (n=2 methylene units between carbonyl and benzotriazinone N3), whereas the closely related N-(3,4-dimethoxyphenethyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide (CAS 440331-25-9) features a butanamide linker (n=3 methylene units) . This single methylene unit difference changes the molecular weight from 382.41 to 396.45 g/mol, adds one rotatable bond, and alters the spatial relationship between the benzotriazinone core and the dimethoxyphenyl ring. In the benzotriazinone GPR139 SAR literature, linker length between the core and the aryl group is a critical determinant of both potency and efficacy; the TAK-041 discovery program specifically optimized the acetamide linker length for maximal receptor engagement [1]. Elongation of the linker beyond the optimal length can reduce binding affinity by altering the entropic penalty upon receptor binding. The target compound's propanamide linker represents an intermediate length between the acetamide (most potent GPR139 agonists) and butanamide series, occupying a distinct conformational space with potentially different target engagement profiles.

linker length conformational analysis butanamide analog

Absence of Alpha-Methyl Branching: A Key Structural Distinction from Potent GPR139 Agonists

The target compound features a linear ethylamine linker between the amide carbonyl and the dimethoxyphenyl ring, with no substituent at the alpha-position. In contrast, all potent benzotriazinone-based GPR139 agonists described in the TAK-041 discovery program and in Takeda's GPR139 patent portfolio incorporate an (S)-alpha-methyl branch on the carbon adjacent to the amide nitrogen [1]. This alpha-methyl group is a critical pharmacophoric element for high-affinity GPR139 binding; its presence restricts conformational freedom and establishes a specific chiral recognition pattern at the receptor orthosteric site. The TAK-041 molecule (EC50 = 22 nM) and related tool compounds (e.g., compounds 15a, EC50 = 31.4 nM; 20a, EC50 = 24.7 nM) all contain this structural feature [1]. The published BindingDB entry for a dimethoxy-substituted acetamide analog with alpha-methyl branching shows a Ki of 2.64 μM, while the des-methyl analog would be expected to exhibit substantially reduced affinity based on the SAR trends reported by Reichard et al. [2]. The target compound's lack of alpha-methyl branching differentiates it pharmacologically from the clinical-stage molecules and positions it as a distinct chemotype within the benzotriazinone class.

alpha-methyl chirality GPR139 pharmacophore

Benzotriazinone Scaffold Versatility: Broader Pharmacological Potential Beyond GPR139

While the benzotriazinone scaffold has been optimized for GPR139 agonism in the Takeda program, the broader literature documents additional biological activities for this heterocyclic class, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects (e.g., alpha-glucosidase, leukotriene A4 hydrolase, cholinesterase) [1][2]. The target compound's distinct structural features—propanamide linker, absence of alpha-methyl, and 3,4-dimethoxy substitution—may render it unsuitable for potent GPR139 agonism but potentially relevant to these alternative pharmacological pathways. For instance, benzotriazinone carboxamide derivatives have been reported as alpha-glucosidase inhibitors, and benzotriazinone sulfonamides have shown antidiabetic potential [2]. This target compound's unique substitution pattern differentiates it from both the GPR139-optimized acetamide series and the unsubstituted phenethyl propanamide analogs. Its intermediate lipophilicity (LogP ~1.41) and moderate tPSA (80.5 Ų) place it within drug-like chemical space suitable for target-agnostic phenotypic screening or as a scaffold for further medicinal chemistry exploration.

benzotriazinone multi-target anticancer antimicrobial

Recommended Application Scenarios for N1-(3,4-Dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide Based on Structural Differentiation Evidence


Chemical Diversity Screening for Non-GPR139 Benzotriazinone Targets

Given the target compound's propanamide linker and absence of the alpha-methyl branch critical for GPR139 potency, it is best deployed as a diversity element in phenotypic or target-based screens where the benzotriazinone scaffold's broader pharmacology (anticancer, anti-inflammatory, enzyme inhibition) is being explored [1]. Its distinct substitution pattern minimizes the risk of redundant GPR139 activity that might confound screening results obtained with acetamide-linked analogs.

Structure-Activity Relationship (SAR) Studies on Linker Length in Benzotriazinone Series

The target compound serves as a critical SAR probe for systematically evaluating the impact of linker elongation from acetamide (C2) to propanamide (C3) on biological activity. When tested alongside the acetamide analog (CAS 1144468-86-9) and the butanamide analog (CAS 440331-25-9), it enables a complete linker-length SAR matrix, with quantitative readouts across multiple assays informed by the TAK-041 pharmacophore model [2].

Physicochemical Comparator for Methoxy-Substituted Benzotriazinone Library Design

With a predicted LogP of ~1.41 and tPSA of 80.5 Ų, the target compound is more hydrophilic than the unsubstituted phenethyl analog (XLogP3 2.8, tPSA 74.1 Ų) [3]. This makes it valuable as a reference standard for evaluating how 3,4-dimethoxy substitution affects solubility, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability within a benzotriazinone library, enabling data-driven library design for CNS or systemic exposure optimization.

Negative Control for GPR139 Agonist Screening Campaigns

Because the target compound lacks the alpha-methyl branch that is essential for potent GPR139 agonism (TAK-041 EC50 = 22 nM; comparator analogs with alpha-methyl exhibit Ki values in the low micromolar range), it can serve as a structurally matched negative control in GPR139 screening assays [4]. Its benzotriazinone core and dimethoxyphenethyl moiety provide scaffold-matched background signal assessment, while its predicted weak or absent GPR139 activity reduces false-positive risk.

Quote Request

Request a Quote for N~1~-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.